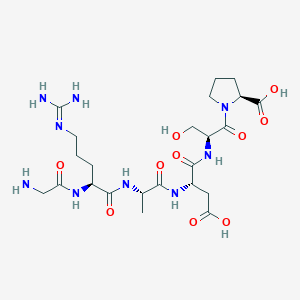

H-Gly-Arg-Ala-Asp-Ser-Pro-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27)/t11-,12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJRGURCDKCPCI-YTFOTSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the H-Gly-Arg-Ala-Asp-Ser-Pro-OH Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH, commonly abbreviated as GRGDSP, is a synthetic linear peptide that contains the Arg-Gly-Asp (RGD) sequence. This sequence is a primary recognition motif for many integrins, a family of transmembrane cell adhesion receptors. As a result, GRGDSP functions as a competitive inhibitor of integrin-ligand interactions, playing a significant role in various biological processes including cell adhesion, migration, and signaling. This technical guide provides a comprehensive overview of the structure, properties, and biological functions of the GRGDSP peptide. It includes detailed experimental protocols for its synthesis, purification, and biological characterization, as well as a summary of its quantitative properties and a visualization of its primary signaling pathway.

Peptide Structure and Properties

The GRGDSP peptide is a linear sequence of six amino acids: Glycine, Arginine, Alanine, Aspartic Acid, Serine, and Proline. The N-terminus is a free amine (H-), and the C-terminus is a free carboxyl group (-OH).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and experimental use.

| Property | Value | Reference |

| Molecular Formula | C22H37N9O10 | [1][2] |

| Molecular Weight | 587.58 g/mol | |

| Theoretical Isoelectric Point (pI) | 4.0 | Calculated |

| Purity | Typically >95% by HPLC | [1][3] |

| Appearance | Lyophilized solid | [1] |

| Solubility | Soluble in distilled water (up to 2 mg/ml) and DMSO. | [1][4] |

| Storage | Store at -20°C, protected from light. The product is hygroscopic. | [1][2] |

Biological Properties and Quantitative Data

GRGDSP is a well-established integrin inhibitor. Its biological activity is primarily attributed to the RGD motif, which mimics the binding site of extracellular matrix (ECM) proteins like fibronectin.[5][6] The flanking amino acids (Gly, Ser, Pro) influence the peptide's conformation and selectivity for different integrin subtypes.[7] Linear RGD peptides such as GRGDSP generally exhibit a preference for certain integrins, as detailed in Table 2.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (αvβ3 integrin) | 12 - 89 nM | ELISA-like solid phase binding assay | [7] |

| IC50 (αvβ5 integrin) | 167 - 580 nM | ELISA-like solid phase binding assay | [7] |

| IC50 (α5β1 integrin) | 34 - 335 nM | ELISA-like solid phase binding assay | [7] |

| Inhibition of Cell Adhesion | Delays adhesion at submaximal concentrations (e.g., 0.5 mg/ml) | Human fibroblasts on fibronectin | [8] |

| Stimulation of Cell Migration | Maximum stimulation at 100 µM | HT1080 fibrosarcoma cells | [9] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the GRGDSP peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

-

Wang resin (pre-loaded with Proline is ideal, otherwise Rink Amide resin can be used)

-

Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc protecting group from the proline on the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH), HBTU, and HOBt in DMF. b. Add DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step. If negative (yellow beads), proceed to the next step.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence: Asp(OtBu), Ala, Arg(Pbf), and Gly.

-

Final Deprotection: After coupling the final amino acid (Fmoc-Gly-OH), perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups. c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. f. Dry the crude peptide pellet under vacuum.

Purification of GRGDSP by Reverse-Phase HPLC (RP-HPLC)

Materials:

-

Crude GRGDSP peptide

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. Filter the solution through a 0.45 µm filter.

-

Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Elution Gradient: Inject the peptide solution onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 ml/min.

-

Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified GRGDSP peptide as a white, fluffy powder.

Cell Adhesion Assay

This protocol describes a method to assess the inhibitory effect of GRGDSP on cell adhesion to an ECM-coated surface.

Materials:

-

96-well tissue culture plates

-

Fibronectin (or another ECM protein)

-

Bovine Serum Albumin (BSA)

-

Cell line of interest (e.g., human fibroblasts)

-

Cell culture medium

-

GRGDSP peptide solution at various concentrations

-

Control peptide (e.g., GRGESP)

-

Calcein-AM or crystal violet for cell quantification

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/ml in PBS) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Seeding: a. Harvest cells and resuspend them in serum-free medium. b. Pre-incubate the cells with various concentrations of GRGDSP or the control peptide for 30 minutes at 37°C. c. Seed the cells (e.g., 5 x 10^4 cells/well) into the coated and blocked wells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification:

-

For Calcein-AM: Add Calcein-AM solution to each well and incubate for 30 minutes. Measure fluorescence using a plate reader.

-

For Crystal Violet: Fix the adherent cells with methanol, stain with 0.5% crystal violet solution, wash, and then solubilize the dye with a solubilization buffer. Measure absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell adhesion relative to the control (no peptide) and plot the results as a function of peptide concentration to determine the IC50 value.

Signaling Pathways

The binding of GRGDSP to integrins on the cell surface triggers a cascade of intracellular signaling events, a process known as "outside-in" signaling.[10] This signaling is crucial for regulating cell behavior. A key initial step in this pathway is the activation of Focal Adhesion Kinase (FAK) and the Src family of non-receptor tyrosine kinases.

Caption: GRGDSP-Integrin binding initiates FAK/Src signaling.

Upon GRGDSP binding, integrins cluster and recruit FAK to the cell membrane. This proximity leads to the autophosphorylation of FAK, creating a binding site for Src. The subsequent interaction between FAK and Src results in the full activation of both kinases, which then phosphorylate a variety of downstream targets, leading to the activation of pathways such as the PI3K/AKT and MAPK/ERK pathways, ultimately influencing cell migration, proliferation, and survival.[11][12]

Logical Workflow for Peptide Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of the GRGDSP peptide.

Caption: Workflow for GRGDSP synthesis and characterization.

Conclusion

This compound is a valuable tool in cell biology and drug development due to its ability to specifically target and inhibit integrin function. Its well-defined structure and properties, coupled with established methods for its synthesis and biological evaluation, make it a cornerstone for research into integrin-mediated processes. This guide provides the foundational technical information required for researchers to effectively utilize GRGDSP in their studies.

References

- 1. abbiotec.com [abbiotec.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. AS-22946 | GRGDSP Peptide Clinisciences [clinisciences.com]

- 4. glpbio.com [glpbio.com]

- 5. Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) - Echelon Biosciences [echelon-inc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Inhibitor of a Cell Adhesion Receptor Stimulates Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrin alpha3beta1-dependent activation of FAK/Src regulates Rac1-mediated keratinocyte polarization on laminin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inert Nature of H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A Guide to its Function as a Negative Control in Integrin-Mediated Processes

For Immediate Release

This technical guide provides an in-depth analysis of the hexapeptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP), focusing on its primary function as a negative control in research pertaining to integrin-mediated cell adhesion and signaling. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, oncology, and materials science.

Executive Summary

The peptide this compound, commonly abbreviated as GRADSP, is a synthetic hexapeptide. Its significance in scientific research lies not in its biological activity, but rather in its deliberate inactivity. The substitution of a glycine (Gly) residue with an alanine (Ala) residue within the critical Arg-Gly-Asp (RGD) recognition motif dramatically reduces its binding affinity for integrin receptors. This property makes GRADSP an indispensable tool for validating the specificity of effects observed with its active counterpart, GRGDSP (H-Gly-Arg-Gly-Asp-Ser-Pro-OH). By demonstrating a lack of response in the presence of GRADSP, researchers can confidently attribute observed cellular effects to specific integrin-RGD interactions.

The RGD Motif and Integrin Binding: The Basis of GRGDSP Activity

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. A key recognition motif for many integrins is the tripeptide sequence Arginine-Glycine-Aspartic Acid (RGD). This sequence is found in numerous ECM proteins, including fibronectin, vitronectin, and laminin. The binding of the RGD motif to integrins triggers a cascade of intracellular signaling events that regulate critical cellular processes such as adhesion, migration, proliferation, differentiation, and survival.

The synthetic peptide GRGDSP mimics this natural binding motif. When introduced into a biological system, it competitively inhibits the binding of ECM proteins to RGD-dependent integrins, thereby disrupting downstream signaling. This inhibitory function makes GRGDSP a valuable tool for studying integrin function and a potential therapeutic agent for diseases characterized by aberrant cell adhesion and migration, such as cancer metastasis.

The Role of this compound (GRADSP) as a Negative Control

The substitution of the central glycine with alanine in the RGD sequence to form the RAD sequence in GRADSP is a critical modification. The glycine residue's small, flexible nature is crucial for the proper conformation of the RGD loop to fit into the binding pocket of integrin receptors. The bulkier methyl side chain of alanine introduces steric hindrance, which prevents effective binding. Consequently, GRADSP exhibits a markedly reduced affinity for integrins and does not elicit the downstream signaling events associated with RGD-integrin binding.

This lack of binding affinity is the cornerstone of its function as a negative control. In any experiment designed to investigate the effects of GRGDSP or other RGD-containing molecules, a parallel experiment using GRADSP is essential to demonstrate that the observed effects are specifically due to the RGD-integrin interaction and not to non-specific peptide effects, such as changes in osmolarity or nutrient availability.

Quantitative Data: A Comparative Overview of RGD Peptide Activity

The following table summarizes the inhibitory activity (IC50 values) of the active peptide GRGDSP and other linear RGD peptides against various integrin subtypes. While specific IC50 values for GRADSP are seldom reported due to its high inactivity, it is understood to have no significant binding at concentrations where GRGDSP is active.

| Peptide | Integrin Subtype | IC50 (nM) | Reference(s) |

| GRGDSP | αvβ3 | 12 - 89 | [1] |

| αvβ5 | 167 - 580 | [1] | |

| α5β1 | 34 - 335 | [1] | |

| GRADSP | αvβ3, αvβ5, α5β1 | No significant binding at comparable concentrations | Implied by its use as a negative control |

Experimental Protocols

The primary application of GRADSP is as a negative control in cell adhesion assays. Below are detailed methodologies for a typical cell adhesion inhibition assay.

Cell Adhesion Inhibition Assay

Objective: To determine the effect of GRGDSP on cell adhesion to an RGD-dependent substrate (e.g., fibronectin) and to confirm the specificity of this effect using GRADSP as a negative control.

Materials:

-

96-well tissue culture plates

-

Fibronectin (or other RGD-containing ECM protein)

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Cell culture medium (serum-free)

-

Cells of interest (e.g., fibroblasts, endothelial cells, or cancer cell lines known to express RGD-binding integrins)

-

GRGDSP peptide

-

GRADSP peptide (negative control)

-

Calcein AM or Crystal Violet stain

-

Plate reader (fluorescence or absorbance)

Protocol:

-

Plate Coating:

-

Coat the wells of a 96-well plate with fibronectin at a concentration of 1-10 µg/mL in PBS.

-

Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.

-

Wash the wells three times with PBS to remove unbound fibronectin.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation:

-

Culture cells to sub-confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.

-

Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10^5 cells/mL in serum-free medium.

-

-

Inhibition Assay:

-

Prepare serial dilutions of GRGDSP and GRADSP peptides in serum-free medium. A typical concentration range for GRGDSP is 1-500 µM. Use the same concentration range for GRADSP.

-

In separate tubes, pre-incubate the cell suspension with the different concentrations of GRGDSP and GRADSP for 20-30 minutes at 37°C. Include a no-peptide control.

-

Add 100 µL of the cell/peptide suspension to each fibronectin-coated well.

-

Incubate the plate at 37°C in a CO2 incubator for 1-2 hours to allow for cell adhesion.

-

-

Quantification of Adherent Cells:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

For Calcein AM staining:

-

Add 100 µL of 2 µM Calcein AM in PBS to each well.

-

Incubate for 30 minutes at 37°C.

-

Read the fluorescence at an excitation of 485 nm and an emission of 520 nm.

-

-

For Crystal Violet staining:

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Wash with water and stain with 0.1% Crystal Violet for 20 minutes.

-

Wash thoroughly with water and air dry.

-

Solubilize the stain with 10% acetic acid.

-

Read the absorbance at 590 nm.

-

-

-

Data Analysis:

-

Calculate the percentage of cell adhesion for each peptide concentration relative to the no-peptide control.

-

Plot the percentage of adhesion versus the peptide concentration.

-

The results should show a dose-dependent inhibition of cell adhesion with GRGDSP, while GRADSP should show no significant inhibition at the same concentrations.

-

Visualizations

Signaling Pathway

Caption: Integrin signaling pathway initiated by RGD binding and its inhibition.

Experimental Workflow

Caption: Workflow for a cell adhesion inhibition assay using GRGDSP and GRADSP.

Conclusion

This compound (GRADSP) is a critical reagent in the study of integrin biology. Its inability to bind to integrin receptors, due to the substitution of glycine with alanine in the RGD motif, makes it an ideal negative control. The use of GRADSP in parallel with its active analog, GRGDSP, allows for the unambiguous attribution of observed cellular responses to specific RGD-integrin interactions. This technical guide provides the foundational knowledge, quantitative context, and experimental protocols necessary for the effective use of GRADSP in research and development.

References

H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A Comprehensive Technical Guide to its Application as a Non-RGD Control Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cell adhesion and signaling, the Arg-Gly-Asp (RGD) tripeptide sequence stands as a cornerstone of molecular recognition, mediating the binding of extracellular matrix (ECM) proteins to cell surface integrin receptors. This interaction governs a plethora of physiological and pathological processes, including cell migration, proliferation, differentiation, and angiogenesis. Consequently, synthetic RGD-containing peptides, such as H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP), are invaluable tools for elucidating these mechanisms and for the development of targeted therapeutics.

To rigorously validate the specificity of RGD-mediated effects in experimental settings, a non-integrin-binding control peptide is paramount. This technical guide focuses on H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP), a widely accepted and utilized non-RGD control peptide. The substitution of the central glycine (Gly) residue in the RGD motif with alanine (Ala) disrupts the canonical integrin-binding sequence, rendering the peptide largely inactive towards integrin receptors. This guide provides a comprehensive overview of GRADSP, including its biochemical properties, comparative binding data, detailed experimental protocols, and an examination of its lack of influence on downstream signaling pathways.

Physicochemical Properties of this compound

This compound is a synthetic hexapeptide with the following characteristics:

| Property | Value |

| Sequence | Gly-Arg-Ala-Asp-Ser-Pro |

| Molecular Formula | C₂₃H₃₉N₉O₁₀ |

| Molecular Weight | 601.61 g/mol |

| Purity (HPLC) | Typically ≥95% |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water |

Quantitative Analysis of Integrin Binding Affinity

The cornerstone of GRADSP's utility as a control lies in its significantly diminished affinity for integrin receptors compared to its RGD-containing counterpart, GRGDSP. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for GRGDSP against a panel of human integrins. While specific IC₅₀ values for GRADSP are often not reported due to its high inactivity, it is widely accepted in the scientific literature that its binding affinity is negligible in the concentration ranges where GRGDSP is active.

| Integrin Subtype | Ligand | IC₅₀ (nM) |

| αvβ3 | GRGDSP | 19.9 |

| αvβ5 | GRGDSP | 343 |

| α5β1 | GRGDSP | 33.7 |

| αvβ6 | GRGDSP | >10,000 |

| αvβ8 | GRGDSP | >10,000 |

| αIIbβ3 | GRGDSP | >10,000 |

| αvβ3 | GRADSP | >100,000 (Expected) |

| αvβ5 | GRADSP | >100,000 (Expected) |

| α5β1 | GRADSP | >100,000 (Expected) |

Note: The IC₅₀ values for GRGDSP are sourced from a comprehensive study on linear RGD peptide-integrin interactions. The expected values for GRADSP are based on its established use as a non-binding control in numerous peer-reviewed publications.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound serves as a critical negative control.

Cell Adhesion Assay

This assay quantifies the attachment of cells to an extracellular matrix-coated surface and is a fundamental method to assess the role of RGD-integrin interactions.

Materials:

-

96-well tissue culture plates

-

ECM protein (e.g., Fibronectin, Vitronectin)

-

H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP) peptide

-

This compound (GRADSP) peptide

-

Bovine Serum Albumin (BSA)

-

Cell line of interest (e.g., HeLa, MDA-MB-231)

-

Serum-free cell culture medium

-

Calcein-AM or Crystal Violet for cell quantification

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin in PBS) overnight at 4°C.

-

Blocking: Wash the wells twice with PBS and block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors. Resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Peptide Treatment: Pre-incubate the cell suspension with varying concentrations of GRGDSP or GRADSP (e.g., 0, 1, 10, 100 µM) for 30 minutes at 37°C.

-

Cell Seeding: Add 100 µL of the cell/peptide suspension to each well of the coated plate.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO₂ incubator to allow for cell adhesion.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Quantification:

-

For Calcein-AM: Add 100 µL of 2 µM Calcein-AM in PBS to each well and incubate for 30 minutes at 37°C. Measure fluorescence at an excitation of 485 nm and an emission of 520 nm.

-

For Crystal Violet: Fix the adherent cells with 4% paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes. After washing, solubilize the dye with 10% acetic acid and measure the absorbance at 590 nm.

-

Cell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic migration of cells through a porous membrane towards a chemoattractant.

Materials:

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

24-well companion plates

-

Chemoattractant (e.g., Fetal Bovine Serum, specific growth factors)

-

H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP) peptide

-

This compound (GRADSP) peptide

-

Serum-free medium

-

Cotton swabs

-

Fixing and staining reagents (e.g., Diff-Quik)

Procedure:

-

Chamber Preparation: Place the Boyden chamber inserts into the wells of a 24-well plate.

-

Chemoattractant Addition: Add 600 µL of medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Preparation: Harvest and resuspend cells in serum-free medium at 5 x 10⁵ cells/mL.

-

Peptide Treatment: Pre-incubate the cell suspension with GRGDSP or GRADSP (e.g., 50 µM) for 30 minutes at 37°C.

-

Cell Seeding: Add 200 µL of the cell/peptide suspension to the upper chamber of the insert.

-

Incubation: Incubate for 4-24 hours (depending on the cell type) at 37°C in a CO₂ incubator.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and wipe the inside of the insert with a cotton swab to remove non-migrated cells.

-

Fixing and Staining: Fix the migrated cells on the underside of the membrane with methanol and stain with a suitable stain like Diff-Quik.

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

Signaling Pathways and Experimental Workflows

The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events, primarily initiated by the activation of Focal Adhesion Kinase (FAK). This leads to the subsequent activation of downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation and survival. The use of GRADSP allows researchers to confirm that these signaling events are specifically due to RGD-integrin engagement.

RGD-Mediated Integrin Signaling Pathway

Experimental Workflow for Analyzing FAK and ERK Phosphorylation

In Vivo Application of GRADSP as a Negative Control

The utility of this compound extends to in vivo studies, where it is crucial to demonstrate the target specificity of RGD-based interventions. For instance, in studies investigating the role of integrins in synaptic plasticity, GRADSP has been used as a control to show that the effects of GRGDSP on long-term potentiation (LTP) are indeed mediated by integrin blockade. In such experiments, local infusion of GRGDSP into hippocampal slices was shown to interfere with LTP stabilization, while GRADSP had no effect.

Conclusion

An In-depth Technical Guide to the Discovery and Synthesis of H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH, commonly known as GRADSP, serves a critical role in the study of cell adhesion and integrin-mediated signaling. Unlike its close analogue, the canonical Arg-Gly-Asp (RGD) motif-containing peptide GRGDSP, GRADSP is distinguished by the substitution of a central glycine with an alanine residue. This seemingly minor alteration abrogates its ability to bind to integrin receptors. Consequently, GRADSP is widely employed as an essential negative control in biological assays to ensure that observed cellular effects are specifically due to RGD-integrin interactions. This technical guide provides a comprehensive overview of the discovery context, detailed protocols for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), methods for its purification and characterization, and a discussion of its application in research.

Discovery and Biological Context

The discovery of this compound is intrinsically linked to the seminal research on the RGD tripeptide sequence. The RGD motif was identified as the minimal sequence within fibronectin responsible for mediating cell attachment to the extracellular matrix (ECM) through integrin receptors. Peptides containing the RGD sequence, such as H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP), were found to competitively inhibit this binding, leading to their extensive use in studying cell adhesion, migration, and signaling.

To validate the specificity of the RGD-integrin interaction, researchers required a control peptide that was structurally similar to the active sequence but lacked its biological function. The substitution of the glycine (Gly) residue in the RGD motif with alanine (Ala) to create the "RAD" sequence was found to be sufficient to prevent integrin binding. Thus, the peptide GRADSP was developed as an ideal negative control. Its primary function in research is to demonstrate that the cellular responses observed in the presence of an RGD peptide are not due to non-specific peptide effects, but are a direct consequence of integrin receptor engagement. While some commercial suppliers have anecdotally associated GRADSP with other biological activities, such as collagen production or apoptosis modulation, these claims are not substantiated in the peer-reviewed scientific literature. Its established and validated role remains that of a non-binding control peptide.

The structural basis for this functional difference lies in the precise conformational requirements for ligand binding at the integrin surface. The integrin binding pocket accommodates the RGD motif in a specific β-turn conformation. The carboxylate group of the aspartic acid (Asp) residue coordinates with a divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β-subunit, while the guanidinium group of the arginine (Arg) residue fits into a complementary pocket on the α-subunit. The small, flexible glycine residue is critical for allowing the peptide backbone to adopt the necessary sharp turn for these interactions to occur simultaneously. The introduction of the methyl side chain in alanine increases steric hindrance, disrupting the required conformation and preventing effective binding to the integrin receptor.

Synthesis of this compound

The chemical synthesis of GRADSP is most efficiently achieved using automated Solid-Phase Peptide Synthesis (SPPS) based on the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials and Reagents

| Reagent/Material | Purpose |

| Rink Amide MBHA Resin | Solid support for assembling the peptide with a C-terminal amide |

| Fmoc-Pro-OH | First amino acid to be coupled to the resin |

| Fmoc-Ser(tBu)-OH | Protected serine |

| Fmoc-Asp(OtBu)-OH | Protected aspartic acid |

| Fmoc-Ala-OH | Protected alanine |

| Fmoc-Arg(Pbf)-OH | Protected arginine |

| Fmoc-Gly-OH | Protected glycine |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and coupling reactions |

| Dichloromethane (DCM) | Solvent for resin swelling and washing |

| 20% (v/v) Piperidine in DMF | Fmoc deprotection solution |

| HBTU / HOBt / DIPEA in DMF | Coupling reagents (activator, additive, and base) |

| Trifluoroacetic Acid (TFA) | Reagent for cleavage of the peptide from the resin |

| Triisopropylsilane (TIS) | Scavenger to prevent side reactions during cleavage |

| Water (H₂O) | Scavenger |

| Diethyl Ether (cold) | For precipitation of the cleaved peptide |

| Acetonitrile (ACN) | Mobile phase component for HPLC |

Experimental Protocol: Fmoc-SPPS

The following protocol outlines the manual synthesis of this compound on a 0.1 mmol scale. This process can also be performed on an automated peptide synthesizer.

-

Resin Preparation:

-

Place Rink Amide resin (0.1 mmol) in a reaction vessel.

-

Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 times).

-

-

First Amino Acid Coupling (Proline):

-

Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, and then again for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

In a separate vial, dissolve Fmoc-Pro-OH (0.4 mmol), HBTU (0.39 mmol), HOBt (0.4 mmol), and DIPEA (0.8 mmol) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Peptide Chain Elongation (Cycles for Ser, Asp, Ala, Arg, Gly):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 min + 15 min).

-

Washing: Wash with DMF (5 times).

-

Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH in sequence) as described in step 2 and couple to the resin for 2 hours.

-

Washing: Wash with DMF (3 times) and DCM (3 times).

-

Repeat this cycle for each amino acid in the sequence.

-

-

Final Deprotection:

-

After the final coupling (Gly), perform a final Fmoc deprotection step as described above.

-

Wash the resin with DMF (5 times), followed by DCM (5 times), and dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

-

Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

The crude peptide obtained after synthesis contains deletion sequences and other impurities, necessitating purification, typically by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Purification Protocol: Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).

-

Chromatography:

-

Column: C18 preparative column.

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% TFA in acetonitrile (ACN).

-

Gradient: A linear gradient from 5% to 45% Buffer B over 40 minutes is typically suitable for a hexapeptide.

-

Detection: Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization

The identity and purity of the synthesized GRADSP peptide are confirmed using analytical HPLC and mass spectrometry.

| Parameter | Typical Method | Expected Result for this compound |

| Purity | Analytical RP-HPLC | >95% (as determined by peak area integration at 220 nm) |

| Molecular Weight | Electrospray Ionization Mass Spectrometry (ESI-MS) | Calculated: 601.62 g/mol (Monoisotopic) Observed (m/z): [M+H]⁺ at 602.6 |

| Synthesis Yield | Gravimetric Analysis (post-purification) | 15-30% (typical for a hexapeptide of this nature) |

Signaling Pathway Context: The Role of GRADSP as a Non-Binder

GRADSP's utility comes from its inability to trigger the signaling cascade initiated by RGD-integrin binding. When an RGD ligand binds to an integrin, it causes a conformational change in the receptor, leading to the recruitment of cytoplasmic proteins like Talin and Kindlin. This initiates a cascade involving Focal Adhesion Kinase (FAK) and Src kinase, which in turn activates pathways such as the MAPK/ERK pathway, influencing cell survival, proliferation, and migration. GRADSP, by failing to bind, does not initiate this "outside-in" signaling.

Conclusion

This compound is a synthetically accessible and indispensable tool for cell biology and drug development research. Its synthesis via standard Fmoc-SPPS is straightforward, and its characterization is readily achieved with common analytical techniques. The critical substitution of alanine for glycine in the active RGD sequence provides researchers with a robust negative control, ensuring the accurate interpretation of data from studies targeting RGD-dependent integrin pathways. This guide provides the necessary technical information for the synthesis, purification, and contextual application of this vital research peptide.

H-Gly-Arg-Ala-Asp-Ser-Pro-OH molecular weight and purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and relevant experimental methodologies for the peptide H-Gly-Arg-Ala-Asp-Ser-Pro-OH, often referred to as GRADSP. This peptide is of significant interest in cell adhesion and signaling research.

Physicochemical Data

The fundamental properties of this compound are summarized below. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC).

| Property | Value | Source |

| Molecular Formula | C23H39N9O10 | [1] |

| Molecular Weight | 601.61 g/mol | [1][2] |

| CAS Number | 99896-86-3 | [1][2] |

| Appearance | White to off-white solid powder | [1] |

| Purity (typical) | ≥95% (HPLC) |

Biological Context and Signaling

The peptide sequence Arg-Gly-Asp (RGD) is a well-established cell adhesion motif found in extracellular matrix proteins like fibronectin.[3][4] This motif is recognized by integrins, a family of transmembrane receptors that mediate cell-matrix adhesion and trigger intracellular signaling cascades.[5][6] The peptide H-Gly-Arg-Gly -Asp-Ser-Pro-OH (GRGDSP), which is structurally very similar to GRADSP, is a known integrin inhibitor that can block cell adhesion and related signaling.[7][8][9]

In contrast, the H-Gly-Arg-Ala -Asp-Ser-Pro-OH (GRADSP) sequence is often used as a negative control in studies involving integrin-blocking peptides because the substitution of Glycine with Alanine can significantly reduce or abolish its ability to bind to integrins.[2]

However, the general signaling pathway initiated by the binding of RGD-containing peptides to integrins is a crucial area of study. This interaction can lead to the activation of various downstream signaling molecules, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and survival.[5]

Experimental Protocols

The following sections detail the standard methodologies for the synthesis, purification, and analysis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for producing peptides of this length. The Fmoc/tBu strategy is widely used.[10][11]

1. Resin Preparation:

-

Start with a pre-loaded Proline resin (e.g., Fmoc-Pro-Wang resin). The resin serves as the solid support to which the peptide is assembled.[10]

-

Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[12]

2. Deprotection:

-

Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the proline on the resin.

-

This is typically achieved by treating the resin with a solution of 20% piperidine in DMF.[10][13]

-

Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

3. Amino Acid Coupling:

-

Activate the carboxyl group of the next Fmoc-protected amino acid (in this case, Fmoc-Ser(tBu)-OH).

-

Common activating agents include HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA).[13]

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

-

Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.[14]

-

Wash the resin with DMF to remove unreacted reagents.

4. Iterative Cycling:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Asp, Ala, Arg, Gly).[13]

5. Cleavage and Final Deprotection:

-

Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.

-

This is typically done using a strong acid "cocktail," such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[12]

6. Precipitation and Isolation:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase HPLC (RP-HPLC).

-

Column: A C18 stationary phase is commonly used for peptide purification.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute the peptide from the column. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized.

-

Detection: The peptide is detected by its absorbance at 214 or 280 nm.

-

Fraction Collection: Fractions corresponding to the main peak are collected, pooled, and lyophilized to obtain the purified peptide.

Analysis and Characterization

Purity Analysis (HPLC): The purity of the final product is assessed by analytical RP-HPLC using a similar method as for purification but with a faster gradient. The purity is determined by integrating the area of the product peak relative to the total area of all peaks.

Molecular Weight Confirmation (Mass Spectrometry): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[15]

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for peptide analysis.

-

Procedure:

-

The purified peptide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

-

The solution is infused into the mass spectrometer.

-

The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide molecules.

-

The resulting spectrum will show peaks corresponding to the protonated molecular ions (e.g., [M+H]+, [M+2H]2+, etc.).

-

The molecular weight of the peptide can be calculated from these m/z values, and it should match the theoretical molecular weight (601.61 Da). Tandem mass spectrometry (MS/MS) can be used to further confirm the amino acid sequence by analyzing the fragmentation pattern of the peptide.[16][17]

-

References

- 1. This compound | Peptides 1 | CAS 99896-86-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. Gly-Arg-Ala-Asp-Ser-Pro (GRADSP) - Echelon Biosciences [echelon-inc.com]

- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) - Echelon Biosciences [echelon-inc.com]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 12. peptide.com [peptide.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. Further studies on the fragmentation of protonated ions of peptides containing aspartic acid, glutamic acid, cysteine sulfinic acid, and cysteine sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mass-spectrometric determination of the amino acid sequences in peptides isolated from the protein silk fibroin of Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of GRADSP Peptide

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of synthetic peptides is paramount to ensuring experimental success and therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the solubility and stability of the hexapeptide GRADSP (Gly-Arg-Ala-Asp-Ser-Pro), a commonly used control peptide in cell adhesion studies.

While specific quantitative solubility and stability data for the GRADSP peptide are not extensively published, this guide synthesizes established principles of peptide chemistry and analytical techniques to provide a robust framework for its handling, formulation, and stability assessment. The methodologies and data presented herein are based on general knowledge of peptides with similar characteristics—short, containing both acidic and basic residues, and hydrophilic.

Physicochemical Properties and Solubility Profile of GRADSP

The solubility of a peptide is fundamentally dictated by its amino acid composition, sequence, and the overall net charge at a given pH. The GRADSP peptide has the sequence Gly-Arg-Ala-Asp-Ser-Pro.

To estimate its solubility characteristics, we can analyze its amino acid composition:

-

Basic residue: Arginine (Arg)

-

Acidic residue: Aspartic acid (Asp)

-

Hydrophilic/polar neutral residues: Glycine (Gly), Serine (Ser)

-

Hydrophobic residues: Alanine (Ala), Proline (Pro)

The presence of both a basic (Arg) and an acidic (Asp) residue, along with other polar amino acids, suggests that GRADSP is a hydrophilic peptide. A product data sheet confirms that GRADSP is soluble in water[1].

The net charge of the peptide at a specific pH can be calculated by assigning a charge to the ionizable groups: the N-terminus (+1), the C-terminus (-1), and the side chains of Arg (+1) and Asp (-1). At neutral pH (~7), the N-terminus and the Arg side chain will be protonated (positive charge), while the C-terminus and the Asp side chain will be deprotonated (negative charge), resulting in a net charge of approximately zero. Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. Therefore, adjusting the pH away from the pI will typically increase solubility.

General Solubility Guidelines for GRADSP:

Based on its characteristics, the following general solubility guidelines can be applied:

-

Water: As a short, hydrophilic peptide, GRADSP should be readily soluble in sterile, distilled water[1]. This should always be the first solvent to be tested.

-

Aqueous Buffers: Solubility in common biological buffers such as Phosphate-Buffered Saline (PBS) at physiological pH (~7.4) is expected to be good.

-

Acidic and Basic Conditions: If solubility in neutral water or buffer is limited, adjusting the pH can be effective. For a peptide with a near-neutral pI, moving to a slightly acidic (e.g., pH 4-6) or slightly basic (e.g., pH 8-9) buffer should enhance solubility. Given the presence of both acidic and basic residues, extreme pH values should be approached with caution to avoid chemical degradation.

Illustrative Solubility Data for a GRADSP-like Peptide:

The following table provides hypothetical, yet representative, quantitative solubility data for a short, hydrophilic peptide with similar characteristics to GRADSP. Note: This data is for illustrative purposes and should be experimentally verified for GRADSP.

| Solvent/Buffer | pH | Temperature (°C) | Estimated Solubility (mg/mL) |

| Deionized Water | ~7 | 25 | > 10 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | > 10 |

| 0.1 M Acetate Buffer | 4.5 | 25 | > 15 |

| 0.1 M Phosphate Buffer | 8.0 | 25 | > 15 |

| 10% Acetonitrile in Water | N/A | 25 | > 20 |

Stability Profile of GRADSP

The stability of a peptide in solution is influenced by its amino acid sequence and the storage conditions, including buffer composition, pH, temperature, and exposure to light and oxygen. Peptides can undergo various chemical and physical degradation processes.

Potential Degradation Pathways for GRADSP:

-

Hydrolysis: The peptide bond between Aspartic acid (Asp) and the subsequent amino acid (Ser) can be susceptible to hydrolysis, particularly under acidic conditions. This can lead to cleavage of the peptide chain. The presence of an Asp residue can also lead to the formation of a cyclic imide intermediate, which can then hydrolyze to form either the original Asp residue or an iso-Aspartate residue, a common degradation pathway for peptides containing Asp[2][3].

-

Deamidation: Although GRADSP does not contain Asparagine (Asn) or Glutamine (Gln), which are prone to deamidation, this is a critical degradation pathway for many other peptides[2].

-

Oxidation: GRADSP does not contain highly susceptible residues like Methionine (Met) or Cysteine (Cys). However, prolonged exposure to oxidative conditions should still be avoided as other residues can oxidize, albeit at a slower rate.

-

Aggregation: As a short and hydrophilic peptide, GRADSP is less likely to aggregate compared to longer, more hydrophobic peptides. However, at very high concentrations or under certain buffer conditions, aggregation can still occur[4][5][6].

Storage Recommendations:

-

Lyophilized Form: For long-term storage, the peptide should be kept in its lyophilized form at -20°C or below, protected from moisture and light[1][7]. Phoenix Pharmaceuticals, Inc. suggests that in its lyophilized form, GRADSP can be stored for up to 6 months at 0-5°C[1].

-

In Solution: Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation[1][7]. Solutions should be stored at -20°C or -80°C. For short-term storage (up to 5 days), a refrigerated temperature of 4°C is acceptable[1]. The choice of buffer for storage should ideally be slightly acidic (pH 5-6) to minimize base-catalyzed degradation reactions[7].

Illustrative Stability Data for a GRADSP-like Peptide:

The following table presents a hypothetical stability profile for a GRADSP-like peptide in solution, as would be determined by a stability-indicating HPLC method. Note: This is an illustrative example and actual stability should be determined experimentally.

| Storage Condition | Buffer (pH) | Time | Purity (% Remaining) | Major Degradants |

| 4°C | PBS (7.4) | 1 week | 98.5% | Hydrolysis product |

| 4°C | Acetate (5.0) | 1 week | 99.5% | Minimal degradation |

| 25°C | PBS (7.4) | 1 week | 92.0% | Hydrolysis, iso-Asp |

| -20°C | Water | 3 months | >99% | Not detected |

| Freeze-Thaw Cycles (x5) | PBS (7.4) | N/A | 97.0% | Aggregates, Hydrolysis |

Experimental Protocols

To obtain precise quantitative data for GRADSP, the following experimental protocols are recommended.

Peptide Solubility Assessment

Objective: To determine the maximum solubility of GRADSP in various aqueous buffers.

Materials:

-

Lyophilized GRADSP peptide

-

Deionized water (sterile, filtered)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M Sodium Acetate buffer, pH 4.5

-

0.1 M Sodium Phosphate buffer, pH 8.0

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge

-

UV-Vis Spectrophotometer

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of lyophilized GRADSP (e.g., 10 mg) and dissolve it in a known volume of deionized water to create a concentrated stock solution (e.g., 10 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the test buffers (water, PBS, acetate buffer, phosphate buffer).

-

Equilibration: Vortex each solution for 1 minute and then sonicate for 5-10 minutes to aid dissolution. Allow the solutions to equilibrate at the desired temperature (e.g., 25°C) for 1-2 hours.

-

Observation and Centrifugation: Visually inspect each solution for any undissolved particulate matter. Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble peptide.

-

Quantification: Carefully remove the supernatant and measure its absorbance at a predetermined wavelength (e.g., 214 nm for the peptide bond). Use a calibration curve generated from a known soluble concentration of the peptide to determine the concentration of the dissolved peptide in the supernatant. The highest concentration at which no pellet is observed is considered the solubility limit.

Peptide Stability Assessment using RP-HPLC

Objective: To evaluate the stability of GRADSP in different buffer solutions over time and under various stress conditions.

Materials:

-

GRADSP peptide

-

Buffers for stability study (e.g., PBS pH 7.4, Acetate buffer pH 5.0)

-

Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Temperature-controlled incubators/water baths

-

Photostability chamber

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and UV detector.[1][5][8][9]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Methodology:

-

Sample Preparation: Prepare solutions of GRADSP at a known concentration (e.g., 1 mg/mL) in the selected buffers.

-

Stability Study Setup:

-

Long-term and Accelerated Stability: Aliquot the peptide solutions and store them at various temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

-

Freeze-Thaw Stability: Subject aliquots to multiple (e.g., 5) freeze-thaw cycles, freezing at -20°C and thawing at room temperature.

-

Forced Degradation: Expose the peptide to harsh conditions to intentionally induce degradation and identify potential degradation products. This includes incubation with acid (0.1 M HCl), base (0.1 M NaOH), and an oxidizing agent (3% H₂O₂) at an elevated temperature (e.g., 60°C) for several hours. Also, expose a sample to intense light in a photostability chamber.[10][11][12][13][14]

-

-

Time-Point Analysis: At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month), withdraw an aliquot from each condition. If necessary, neutralize the forced degradation samples.

-

RP-HPLC Analysis: Analyze each sample by RP-HPLC. A typical method would involve a gradient elution from low to high percentage of Mobile Phase B over 20-30 minutes, with UV detection at 214-220 nm. The percentage of the intact peptide peak area relative to the total peak area at time zero is used to quantify the remaining purity. New peaks represent degradation products.

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for determining peptide solubility.

Caption: Workflow for peptide stability assessment.

As GRADSP is primarily used as a negative control for RGD-mediated integrin binding, a specific signaling pathway that it activates is not well-documented.[15][16][17] RGD peptides, such as GRGDSP, bind to integrin receptors on the cell surface, which can trigger downstream signaling cascades involved in cell adhesion, migration, and proliferation.[18][19] GRADSP, with the 'G' and 'A' swapped, does not effectively bind to these integrin receptors and thus does not initiate this signaling. The diagram below illustrates this relationship.

Caption: Role of GRADSP as a control in integrin binding.

By following the guidelines and protocols outlined in this guide, researchers and drug development professionals can confidently handle and formulate the GRADSP peptide, ensuring the integrity and reproducibility of their experimental results. The provided workflows and diagrams offer a clear and structured approach to assessing the critical parameters of peptide solubility and stability.

References

- 1. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H-Ser-Asp-Gly-Arg-Gly-OH peptide [novoprolabs.com]

- 3. news-medical.net [news-medical.net]

- 4. Peptide stability studies – Genepep [genepep.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomedgrid.com [biomedgrid.com]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hplc.eu [hplc.eu]

- 10. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]

- 14. biopharminternational.com [biopharminternational.com]

- 15. researchgate.net [researchgate.net]

- 16. RGD-containing peptides inhibit the synthesis of myelin-like membrane by cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gly-Arg-Ala-Asp-Ser-Pro (GRADSP) - Echelon Biosciences [echelon-inc.com]

- 18. RGDSP-functionalized peptide hydrogel stimulates growth factor secretion via integrin αv/PI3K/AKT axis for improved wound healing by human amniotic mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RGD peptides | Life Sciences - Peptides and Biochemicals Products | Biosynth [biosynth.com]

The Inert Nature of Scrambled RGD Peptides: A Technical Guide to Their Role as a Negative Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cell adhesion and signaling, the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a cornerstone of investigation. This motif, found in numerous extracellular matrix (ECM) proteins, is the primary recognition site for many integrin receptors, mediating crucial cellular processes such as attachment, migration, proliferation, and survival. To unequivocally demonstrate that these effects are a direct consequence of specific RGD-integrin interactions, a robust negative control is imperative. This is the critical role of the scrambled RGD peptide. This technical guide provides an in-depth exploration of the mechanism of action—or more accurately, the mechanism of inaction—of scrambled RGD peptides, detailing their lack of biological activity and their essential function in validating RGD-mediated cellular events.

Core Concept: The Principle of Inactivity

The fundamental principle behind the use of scrambled RGD peptides lies in the high specificity of the integrin-RGD binding interaction. The spatial arrangement of the arginine, glycine, and aspartic acid residues within the RGD motif is critical for its recognition by the binding pocket of integrin receptors. By rearranging this sequence (e.g., to RGD, GDR, etc.), the scrambled peptide no longer conforms to the structural requirements for integrin binding. Consequently, scrambled RGD peptides are designed to be biologically inert in the context of integrin-mediated processes. They serve as an ideal negative control, as they possess a similar amino acid composition and physicochemical properties to the active RGD peptide but lack the specific sequence required for biological activity. Any observed cellular response to an RGD peptide that is absent in the presence of a scrambled RGD peptide can therefore be confidently attributed to the specific RGD-integrin interaction.

Quantitative Analysis of Integrin Binding Affinity

The most direct evidence for the inert nature of scrambled RGD peptides comes from quantitative binding assays that measure their affinity for various integrin subtypes. These assays typically determine the half-maximal inhibitory concentration (IC50), which is the concentration of a peptide required to inhibit 50% of the binding of a known ligand to the integrin. As demonstrated in the following table, which summarizes data from competitive binding assays, the IC50 values for scrambled RGD peptides are orders of magnitude higher than those for active RGD peptides, often showing no significant inhibition even at high concentrations.

| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference |

| Active RGD Peptides | |||

| GRGDSP | αvβ3 | 12.2 | [1] |

| GRGDSPK | αvβ3 | 12.2 | [1] |

| c(RGDfV) | αvβ3 | 0.8 | [2] |

| c(RGDfK) | αvβ3 | 1.5 | [3] |

| GRGDS | α5β1 | ~5000 | [3] |

| c(RGDfK) | α5β1 | >10000 | [3] |

| Scrambled RGD Peptides | |||

| Scrambled Control | αvβ3 | No Inhibition | [3] |

| Scrambled Control | α5β1 | No Inhibition | [3] |

| Scrambled Control | αvβ5 | No Inhibition | [3] |

Table 1: Comparison of IC50 values for RGD and scrambled RGD peptides for various integrin subtypes. The data clearly illustrates the significantly lower binding affinity of scrambled peptides compared to their active RGD counterparts.

Experimental Protocols

To experimentally validate the inertness of scrambled RGD peptides and confirm the specificity of RGD-mediated effects, several key assays are employed.

Solid-Phase Integrin Binding Assay (ELISA-based)

This assay quantifies the ability of a peptide to inhibit the binding of a labeled ligand to purified integrin receptors coated on a microplate.

Methodology:

-

Coating: 96-well microplates are coated with a purified human integrin (e.g., αvβ3, α5β1) solution overnight at 4°C.

-

Blocking: The remaining protein-binding sites in the wells are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Competition: A fixed concentration of a biotinylated RGD-containing ligand (e.g., biotinylated fibronectin or a high-affinity biotinylated RGD peptide) is mixed with serial dilutions of the test peptides (RGD and scrambled RGD) and added to the wells.

-

Incubation: The plate is incubated for a defined period (e.g., 1-2 hours) at room temperature to allow for competitive binding.

-

Detection: After washing to remove unbound peptides and ligands, the bound biotinylated ligand is detected by adding streptavidin conjugated to horseradish peroxidase (HRP).

-

Quantification: A chromogenic substrate for HRP is added, and the resulting colorimetric signal is measured using a microplate reader. The signal intensity is inversely proportional to the binding affinity of the test peptide.

-

Analysis: IC50 values are calculated by plotting the percentage of inhibition versus the log of the peptide concentration.

Cell Adhesion Assay

This assay measures the ability of cells to attach to a substrate coated with ECM proteins or peptides.

Methodology:

-

Plate Coating: 96-well tissue culture plates are coated with an ECM protein (e.g., fibronectin, vitronectin) or directly with the RGD or scrambled RGD peptide. For peptide coating, a linking agent may be used to ensure proper orientation.

-

Cell Seeding: A suspension of cells known to express the integrin of interest (e.g., human umbilical vein endothelial cells - HUVECs) is seeded into the coated wells. In some experimental setups, the peptides are added to the cell suspension in solution to test their inhibitory effect on cell adhesion to an ECM-coated surface.

-

Incubation: The plate is incubated for a specific time (e.g., 1-2 hours) at 37°C to allow for cell attachment.

-

Washing: Non-adherent cells are removed by gentle washing with a buffered saline solution.

-

Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of its absorbance. Alternatively, fluorescently labeled cells can be used, and the fluorescence intensity can be measured.

-

Analysis: The number or percentage of adherent cells in the presence of the RGD peptide is compared to that in the presence of the scrambled RGD peptide and a no-peptide control. A significant reduction in cell adhesion with the RGD peptide and no effect with the scrambled RGD peptide indicates a specific integrin-mediated adhesion.

Signaling Pathways: The Absence of Activation by Scrambled RGD Peptides

The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events, collectively known as "outside-in" signaling. A key initial event is the clustering of integrins and the recruitment of cytoplasmic proteins to form focal adhesions. This leads to the activation of Focal Adhesion Kinase (FAK) and the subsequent recruitment and activation of Src family kinases. The FAK-Src complex then phosphorylates a multitude of downstream targets, activating pathways that regulate cell migration, proliferation, and survival.

Since scrambled RGD peptides do not bind to integrins, they fail to initiate this signaling cascade. This lack of activation is a crucial aspect of their function as a negative control.

RGD-Mediated Integrin Signaling Pathway

Caption: RGD-Integrin signaling cascade.

Experimental Workflow for Validating RGD-Specificity

Caption: Workflow for confirming RGD-specificity.

Logical Relationship between RGD and Scrambled RGD Peptides

References

- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Inertness of H-Gly-Arg-Ala-Asp-Ser-Pro-OH

This technical guide explores the biological inertness of the synthetic peptide this compound (GRADSP). This peptide is of significant interest in cell biology and biomaterials research, primarily as a negative control in studies involving cell adhesion and integrin receptor interactions. Its inertness is defined by its inability to elicit the cellular responses typically associated with the well-characterized Arg-Gly-Asp (RGD) motif.

Introduction: The RGD Motif and Integrin Binding

The RGD sequence is a crucial cell recognition site found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and laminin.[1][2][3] This tripeptide motif is recognized by several members of the integrin family of transmembrane receptors, which mediate cell-matrix adhesion.[2][4] This interaction is fundamental to various physiological and pathological processes, including cell migration, proliferation, differentiation, apoptosis, and tumor metastasis.[1][2] The binding of RGD to integrins triggers intracellular signaling cascades, often involving the recruitment of focal adhesion proteins like talin, paxillin, and focal adhesion kinase (FAK), leading to actin cytoskeleton organization and downstream signaling.[5][6]

The Significance of the Glycine Residue in the RGD Motif

The central glycine (Gly) residue within the RGD motif plays a critical structural role in its interaction with integrin receptors. Its small, non-chiral side chain (a single hydrogen atom) provides the conformational flexibility necessary for the peptide to adopt the appropriate geometry to fit into the integrin binding pocket. The substitution of this glycine with other amino acids, even those with small side chains, can dramatically alter the peptide's binding affinity and biological activity.

This compound (GRADSP): A Case for Biological Inertness

The peptide this compound, also known as GRADSP, is a synthetic analogue of the RGD-containing peptide GRGDSP. The key difference is the substitution of the central glycine with an alanine (Ala) residue. This seemingly minor change has profound consequences for its biological activity.

The methyl side chain of alanine introduces steric hindrance that prevents the peptide from adopting the necessary conformation for effective binding to the RGD-binding pocket of integrins. As a result, GRADSP is largely considered biologically inert in the context of integrin-mediated cell adhesion.[7] This property makes it an ideal negative control for in vitro and in vivo studies investigating the effects of RGD-containing peptides and materials functionalized with them.

Evidence for Biological Inertness

Studies have demonstrated the lack of biological activity of peptides containing the Arg-Ala-Asp (RAD) sequence compared to their RGD counterparts. For instance, in a study examining the differentiation of human dental pulp stem cells, RGD peptides were shown to enhance alkaline phosphatase (ALP) activity, a marker of osteogenic differentiation. In contrast, RAD peptides showed results comparable to the control group, indicating a lack of stimulatory effect.[8] This supports the notion that the substitution of glycine for alanine abrogates the biological function of the peptide.

| Peptide Sequence | Biological Activity (ALP Activity) | Integrin Binding | Reference |

| GRGDSP | Increased | Yes | [8] |

| GRADSP | Comparable to control (no increase) | No | [7][8] |

Experimental Protocols

Cell Adhesion Assay

This protocol is a standard method to assess the ability of a peptide to mediate cell attachment.

Objective: To compare the cell-adhesive properties of surfaces coated with GRGDSP versus GRADSP.

Materials:

-

Tissue culture plates (96-well)

-

Peptides: GRGDSP (positive control), GRADSP (test peptide), and a scrambled peptide (negative control)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Cell line of interest (e.g., fibroblasts, endothelial cells)

-

Serum-free cell culture medium

-

Calcein AM or other suitable cell viability dye

-

Fluorescence plate reader

Procedure:

-

Coating: Dissolve peptides in PBS to a final concentration of 20 µg/mL. Add 100 µL of the peptide solutions to the wells of a 96-well plate. Incubate overnight at 4°C.

-

Blocking: Aspirate the peptide solutions and wash the wells three times with PBS. Block any remaining non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Seeding: Wash the wells again with PBS. Harvest cells and resuspend them in serum-free medium. Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells/mL) to each well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Add a cell viability dye such as Calcein AM to each well and incubate according to the manufacturer's instructions. Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.

Expected Results: Wells coated with GRGDSP will show significantly higher fluorescence compared to wells coated with GRADSP and the scrambled peptide, indicating that GRADSP does not promote cell adhesion.

Visualizations

Signaling Pathway Diagram

Caption: RGD vs. RAD signaling pathways.

Experimental Workflow Diagram

Caption: Cell adhesion assay workflow.

Conclusion

The peptide this compound (GRADSP) serves as a critical tool in cell biology and materials science due to its biological inertness with respect to integrin binding. The substitution of the central glycine in the RGD motif with alanine effectively abolishes its ability to mediate cell adhesion. This makes GRADSP an indispensable negative control for validating the specificity of RGD-integrin interactions in experimental settings. Researchers and drug development professionals can confidently employ this peptide to dissect the intricate roles of cell-matrix interactions in health and disease.

References

- 1. In vitro and in vivo analyses of the biological activity of RGD peptides towards Ab Bomirski melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early integrin binding to Arg-Gly-Asp peptide activates actin polymerization and contractile movement that stimulates outward translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Gly-Arg-Ala-Asp-Ser-Pro (GRADSP) - Echelon Biosciences [echelon-inc.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of GRASP in Cell Adhesion Assays

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide elucidates the critical role of the Golgi Reassembly and Stacking Proteins (GRASP55 and GRASP65) in the regulation of cell adhesion. It details the molecular mechanisms, presents quantitative data from key experiments, and provides comprehensive protocols for relevant cell adhesion assays.

Introduction to GRASP Proteins